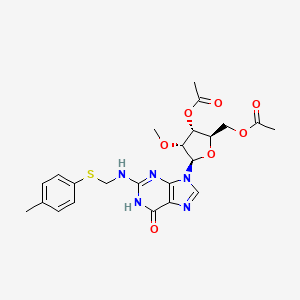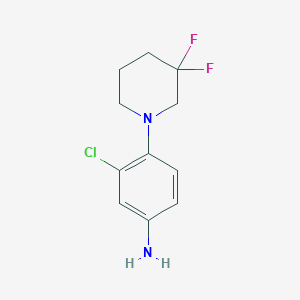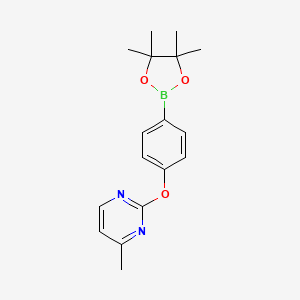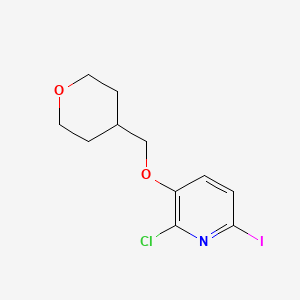
2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, iodine, and a tetrahydro-2H-pyran-4-yl methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves multi-step organic reactions. One common method starts with the halogenation of a pyridine derivative to introduce the chlorine and iodine substituents. This is followed by the protection of the hydroxyl group using tetrahydro-2H-pyran. The final step involves the coupling of the protected hydroxyl group with the pyridine ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study the interaction with various biomolecules.
Chemical Synthesis: The compound is valuable in organic synthesis for constructing more complex molecules through various reactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the tetrahydro-2H-pyran group can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine: Lacks the iodine substituent, which may affect its reactivity and applications.
6-Iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine: Lacks the chlorine substituent, leading to different chemical properties.
2-Chloro-6-iodopyridine: Does not have the tetrahydro-2H-pyran-4-yl methoxy group, which can impact its solubility and biological activity.
Uniqueness
2-Chloro-6-iodo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is unique due to the combination of chlorine, iodine, and the tetrahydro-2H-pyran-4-yl methoxy group on the pyridine ring. This unique substitution pattern can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-chloro-6-iodo-3-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO2/c12-11-9(1-2-10(13)14-11)16-7-8-3-5-15-6-4-8/h1-2,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUWINJPZJGMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8197822.png)
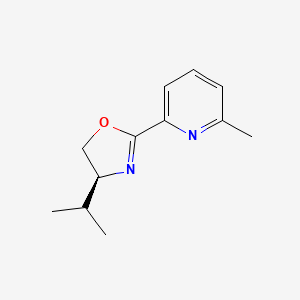

![[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid](/img/structure/B8197829.png)

